

# Technical Guide: Physicochemical Properties of 4,5-Dibromo-1H-1,2,3-triazole

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## Compound of Interest

Compound Name: 4,5-Dibromo-1H-1,2,3-triazole

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## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5-Dibromo-1H-1,2,3-triazole**, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and includes a detailed experimental protocol for its synthesis and characterization, designed to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

## Introduction

**4,5-Dibromo-1H-1,2,3-triazole** is a substituted triazole ring system, a class of heterocycles that are of considerable interest in the field of drug discovery and development due to their diverse biological activities. The triazole core is a key structural motif in a variety of approved drugs. The introduction of bromine atoms to the triazole scaffold can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed repository of the known physical properties of **4,5-Dibromo-1H-1,2,3-triazole** to facilitate its application in research and development.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **4,5-Dibromo-1H-1,2,3-triazole** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> HBr <sub>2</sub> N <sub>3</sub>	[1]
Molecular Weight	226.86 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	190-194 °C (decomposes)	[1][2]
Boiling Point	Not available	
Solubility	Soluble in methanol.	[2]
CAS Number	15294-81-2	[1]

## Spectral Data

The structural elucidation of **4,5-Dibromo-1H-1,2,3-triazole** is confirmed through various spectroscopic techniques. While complete spectra are often proprietary or not publicly available, the following data points have been reported.

Technique	Data
Mass Spectrometry (MS)	Major m/z peaks at 227, 148, 146.
$^1\text{H}$ NMR	Data not explicitly found in public sources. The single proton on the nitrogen would be expected to be a broad singlet, with its chemical shift dependent on the solvent and concentration.
$^{13}\text{C}$ NMR	Data not explicitly found in public sources. Two signals would be expected for the two bromine-substituted carbons of the triazole ring.
Infrared (IR) Spectroscopy	The structures of dibromo-triazoles have been confirmed using IR spectroscopy, though specific peak assignments for this compound are not detailed in the searched literature.

## Experimental Protocols

The following section details a representative experimental protocol for the synthesis and characterization of **4,5-Dibromo-1H-1,2,3-triazole**. This protocol is based on established methods for the bromination of triazoles.

### Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

The synthesis of **4,5-Dibromo-1H-1,2,3-triazole** is typically achieved through the direct bromination of 1H-1,2,3-triazole. One reported method utilizes 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent.

Materials:

- 1H-1,2,3-triazole
- 1,3-dibromo-5,5-dimethylhydantoin
- Deionized Water
- Round-bottom flask

- Magnetic stirrer
- Ice bath

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (1.0 equivalent) in deionized water.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 1,3-dibromo-5,5-dimethylhydantoin (1.05 equivalents) to the stirred solution.
- Allow the reaction to proceed at 0 °C, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by filtration and purified by recrystallization, for example from an ethanol/water mixture. A reported synthesis of **4,5-dibromo-1H-1,2,3-triazole** as an intermediate showed a yield of 78%.[\[2\]](#)

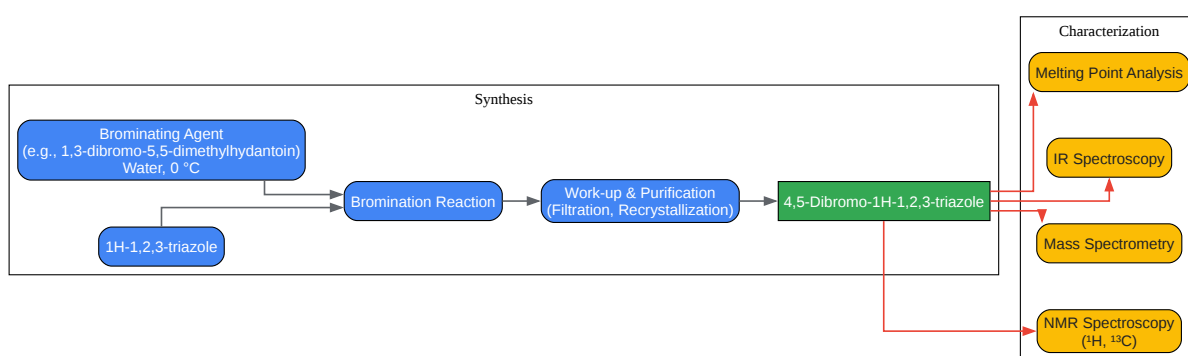
## Characterization Methods

The identity and purity of the synthesized **4,5-Dibromo-1H-1,2,3-triazole** can be confirmed using the following standard analytical techniques:

- <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) and spectra recorded on a spectrometer (e.g., 400 MHz).
- Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.
- Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values.

## Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **4,5-Dibromo-1H-1,2,3-triazole**.



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Caption: Workflow for the synthesis and characterization of **4,5-Dibromo-1H-1,2,3-triazole**.

## Safety Information

**4,5-Dibromo-1H-1,2,3-triazole** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

This technical guide provides a consolidated source of information on the physical properties of **4,5-Dibromo-1H-1,2,3-triazole**. The data and experimental protocols presented herein are intended to support researchers in their efforts to utilize this versatile building block for the development of new chemical entities with potential applications in pharmaceuticals and material science. Further research to fully elucidate its spectral characteristics and explore its biological activity is encouraged.

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## References

- 1. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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